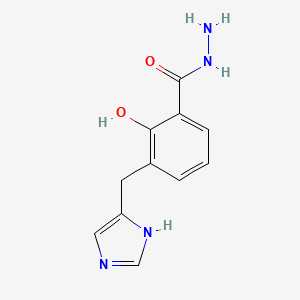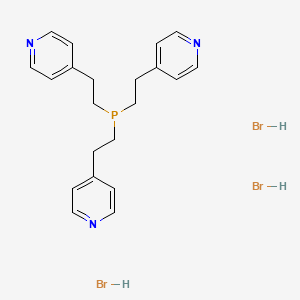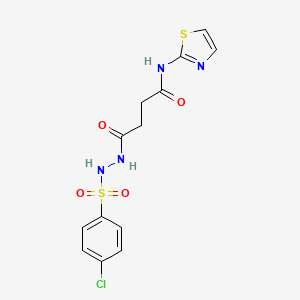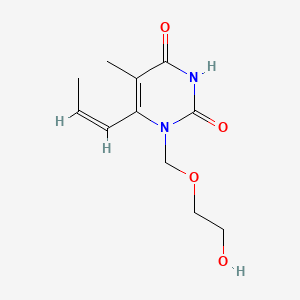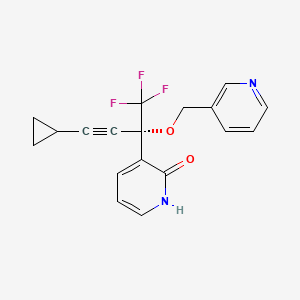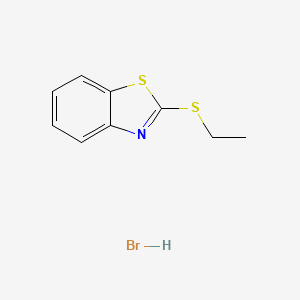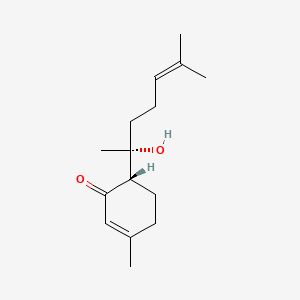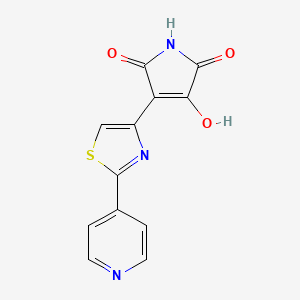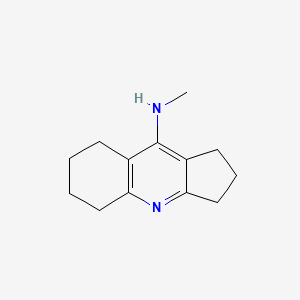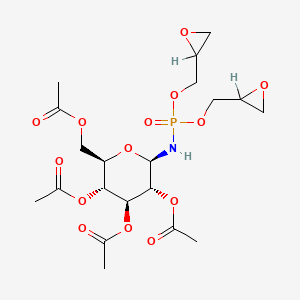
Phosphoramidic acid, (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, bis(oxiranylmethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, bis(oxiranylmethyl) ester typically involves the reaction of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl with appropriate phosphoramidic acid derivatives under controlled conditions. One efficient method involves microwave-assisted heating, which has been shown to be both efficient and convenient .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoramidic acid, (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, bis(oxiranylmethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Phosphoramidic acid, (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, bis(oxiranylmethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: It may be explored for its potential therapeutic effects.
Industry: It can be used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of phosphoramidic acid, (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, bis(oxiranylmethyl) ester involves its interaction with specific molecular targets and pathways. The compound can inhibit the synthesis of certain enzymes, such as DNA gyrase, by binding to their active sites. This inhibition can lead to various biological effects, including antibacterial and antifungal activities .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate: This compound is similar in structure and has been used in various chemical reactions.
N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiosemicarbazones: These compounds have shown remarkable antibacterial and antifungal activities.
Uniqueness
Phosphoramidic acid, (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, bis(oxiranylmethyl) ester is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets
Propiedades
Número CAS |
155919-85-0 |
|---|---|
Fórmula molecular |
C20H30NO14P |
Peso molecular |
539.4 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[bis(oxiran-2-ylmethoxy)phosphorylamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H30NO14P/c1-10(22)27-9-16-17(32-11(2)23)18(33-12(3)24)19(34-13(4)25)20(35-16)21-36(26,30-7-14-5-28-14)31-8-15-6-29-15/h14-20H,5-9H2,1-4H3,(H,21,26)/t14?,15?,16-,17-,18+,19-,20-,36?/m1/s1 |
Clave InChI |
KUVRPNNNWCCTBU-HHEFSXOMSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NP(=O)(OCC2CO2)OCC3CO3)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)NP(=O)(OCC2CO2)OCC3CO3)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


